N-[[(1R,2S)-2-cyclobutylcyclopropyl]methyl]-5-methyl-1,3-oxazole-2-carboxamide
Description
N-[[(1R,2S)-2-cyclobutylcyclopropyl]methyl]-5-methyl-1,3-oxazole-2-carboxamide is a complex organic compound characterized by its unique structural features, including a cyclobutylcyclopropyl group and an oxazole ring
Properties
IUPAC Name |
N-[[(1R,2S)-2-cyclobutylcyclopropyl]methyl]-5-methyl-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-8-6-15-13(17-8)12(16)14-7-10-5-11(10)9-3-2-4-9/h6,9-11H,2-5,7H2,1H3,(H,14,16)/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMJBXSVQWCDBS-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C(=O)NCC2CC2C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(O1)C(=O)NC[C@@H]2C[C@H]2C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(1R,2S)-2-cyclobutylcyclopropyl]methyl]-5-methyl-1,3-oxazole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the diastereoselective nucleophilic substitution of chiral, non-racemic bromocyclopropanes . The reaction conditions often include the use of oxalyl chloride and dimethylamine in an aqueous solution .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of flow microreactor systems, and purification techniques, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-[[(1R,2S)-2-cyclobutylcyclopropyl]methyl]-5-methyl-1,3-oxazole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-[[(1R,2S)-2-cyclobutylcyclopropyl]methyl]-5-methyl-1,3-oxazole-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-[[(1R,2S)-2-cyclobutylcyclopropyl]methyl]-5-methyl-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropyl and oxazole derivatives, such as:
- N-[(1R,2S)-2-(5-chloro-1H-indole-2-carboxamido)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide
- Indolecarboxamides and derivatives
Uniqueness
N-[[(1R,2S)-2-cyclobutylcyclopropyl]methyl]-5-methyl-1,3-oxazole-2-carboxamide is unique due to its specific combination of a cyclobutylcyclopropyl group and an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
